2,3-Dimethoxyaniline

Analytical Chemistry Process Chemistry Quality Control

2,3-Dimethoxyaniline (C₈H₁₁NO₂, MW 153.18) is an ortho/meta-substituted dimethoxy aromatic amine with methoxy groups at the 2- and 3-positions of the aniline ring. This vicinal dimethoxy substitution pattern distinguishes it from the more common 2,4-, 2,5-, and 3,4-dimethoxyaniline isomers, conferring a distinct electronic profile and regiochemical behavior that are critical for specific synthetic and materials applications.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 6299-67-8
Cat. No. B1295422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyaniline
CAS6299-67-8
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)N
InChIInChI=1S/C8H11NO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,9H2,1-2H3
InChIKeyHEZIOZBMPKPOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyaniline (CAS 6299-67-8): Key Physicochemical Properties and Structural Profile for R&D Sourcing


2,3-Dimethoxyaniline (C₈H₁₁NO₂, MW 153.18) is an ortho/meta-substituted dimethoxy aromatic amine with methoxy groups at the 2- and 3-positions of the aniline ring . This vicinal dimethoxy substitution pattern distinguishes it from the more common 2,4-, 2,5-, and 3,4-dimethoxyaniline isomers, conferring a distinct electronic profile and regiochemical behavior that are critical for specific synthetic and materials applications [1]. The compound exists as a colorless to yellow-orange clear liquid at room temperature with a density of 1.14 g/cm³ at 20°C, a refractive index of 1.56, and a boiling point of 93°C at 1.4 mmHg . Its topological polar surface area is 44.5 Ų and calculated LogP is 0.90 [2].

2,3-Dimethoxyaniline (CAS 6299-67-8): Why Isomeric Substitution Fails Without Revalidation


Dimethoxyaniline isomers are not interchangeable building blocks. The precise positioning of methoxy groups dictates electronic density distribution across the aromatic ring, which governs regioselectivity in electrophilic aromatic substitution, oxidation potential in electropolymerization, and binding interactions in pharmaceutical scaffolds [1]. Isomers such as 2,4-dimethoxyaniline (CAS 2735-04-8), 2,5-dimethoxyaniline (CAS 102-56-7), and 3,4-dimethoxyaniline (CAS 6315-89-5) differ markedly in their reactivity profiles . For instance, the vicinal 2,3-substitution pattern creates a unique ortho-relationship between the amino and methoxy groups, affecting intramolecular hydrogen bonding, chelation potential, and steric accessibility for cross-coupling reactions in ways that other isomers cannot replicate. Substituting one isomer for another without re-optimization can lead to altered reaction yields, different regiochemical outcomes, and failed electrochromic or biological performance. The quantitative evidence below substantiates why 2,3-dimethoxyaniline must be treated as a distinct procurement entity.

2,3-Dimethoxyaniline (CAS 6299-67-8): Head-to-Head Quantitative Differentiation Against Isomeric Analogs


Refractive Index and Boiling Point Differentiation for Purification and QC Workflow Selection

2,3-Dimethoxyaniline exhibits a boiling point of 93°C at 1.4 mmHg and a refractive index of 1.56, which differ from the boiling point of 2,5-dimethoxyaniline at 140°C at 20 mmHg . This significant boiling point difference enables distinct purification protocols. Additionally, 2,3-dimethoxyaniline has a topological polar surface area of 44.5 Ų and LogP of 0.90, contrasting with 3,4-dimethoxyaniline which has a LogP of approximately 0.95 and a boiling point of 296.3°C at 760 mmHg .

Analytical Chemistry Process Chemistry Quality Control

Electrochemical Polymerization Performance: Isomeric Dependence of Optical Power Limiting Behavior

A comparative study of poly(dimethoxyaniline) isomers demonstrated that the substitution pattern dictates nonlinear optical performance. Poly(2,3-dimethoxyaniline) exhibited the strongest optical power limiting (OPL) performance among the five isomers tested, while poly(3,4-dimethoxyaniline) and poly(2,6-dimethoxyaniline) showed the weakest OPL behavior [1]. This performance ranking correlates with differences in the polymers' effective two-photon absorption cross-sections and excited-state absorption properties, which are directly modulated by methoxy substitution geometry.

Electrochemistry Conducting Polymers Optical Power Limiting Materials Science

Reductive Dealkoxylation Reactivity Ranking Among Methoxy-Substituted Aniline Derivatives

In a systematic study of electron-transfer-induced reductive dealkoxylation of methoxy-substituted N,N-dimethylanilines with alkali metals in aprotic solvents, the order of reactivity was established as: 2,6-dimethoxy > ortho-methoxy > meta-methoxy [1]. While 2,3-dimethoxyaniline was not the primary substrate in this specific N,N-dimethylated series, the study demonstrates that ortho-methoxy substitution dramatically accelerates reductive cleavage relative to meta-substitution. By extension, 2,3-dimethoxyaniline, bearing one ortho and one meta methoxy group, occupies an intermediate reactivity position distinct from fully ortho-substituted (e.g., 2,6-) or fully meta-substituted (e.g., 3,5-) analogs, enabling tunable reactivity in electron-transfer processes.

Reaction Mechanism Electron Transfer Reductive Cleavage Synthetic Methodology

Safety and Handling Profile: GHS Classification and Storage Requirements

2,3-Dimethoxyaniline carries a harmonized GHS classification with Signal Word 'Warning' and hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) . The compound is light-sensitive, air-sensitive, and heat-sensitive, requiring storage under inert gas at refrigerated conditions (0-10°C) . This storage profile is more restrictive than that of 3,4-dimethoxyaniline, which is typically stored as a solid at room temperature without inert gas requirements, and differs from 2,4-dimethoxyaniline which has a higher flash point and different handling specifications .

Chemical Safety Regulatory Compliance Procurement Specifications

Commercial Availability and Purity Benchmarking Against Isomeric Analogs

2,3-Dimethoxyaniline is commercially available from major suppliers including TCI and Sigma-Aldrich (via Ambeed) at ≥98.0% purity by GC and nonaqueous titration . In contrast, 2,4-dimethoxyaniline is more broadly available at varying purity grades (95-99%), and 3,4-dimethoxyaniline is widely stocked as a white to pale yellow crystalline solid at >97% purity. The 2,3-isomer is a specialized research chemical with more limited supplier options, making vendor qualification and supply chain stability key procurement considerations.

Supply Chain Vendor Comparison Quality Assurance

2,3-Dimethoxyaniline (CAS 6299-67-8): Validated Application Scenarios Derived from Quantitative Evidence


Optical Power Limiting Polymer Coatings and Laser Protection Materials

Based on direct head-to-head comparative evidence showing poly(2,3-dimethoxyaniline) as the strongest optical power limiting performer among five dimethoxyaniline isomers [1], this compound is the preferred monomer for synthesizing electropolymerized coatings for laser protection visors, optical limiters for sensor protection, and nonlinear optical devices. The 2,3-substitution pattern maximizes effective two-photon absorption cross-section, a property that degrades significantly with other isomeric choices. R&D groups developing optical limiting materials should standardize on this specific isomer.

Synthetic Intermediate for Vicinal Bidentate Ligands and Chelating Scaffolds

The unique vicinal (ortho-meta) dimethoxy substitution creates a bidentate chelation geometry that is absent in non-vicinal isomers such as 2,4- or 3,5-dimethoxyaniline [2]. This structural feature enables 2,3-dimethoxyaniline to serve as a precursor for bidentate ligands in coordination chemistry, metal-organic frameworks (MOFs), and catalytic systems requiring specific metal-binding geometries. Pharmaceutical intermediates that exploit the ortho-methoxy/amino proximity for intramolecular hydrogen bonding or metal chelation rely specifically on this isomer.

Electrochromic Devices Requiring Specific Oxidation Potential Windows

The ortho-methoxy substitution in 2,3-dimethoxyaniline shifts the monomer oxidation potential negatively relative to unsubstituted aniline and mono-methoxy analogs [1]. Comparative studies of poly(2,5-dimethoxyaniline) have demonstrated that dimethoxy substitution produces polyaniline derivatives with exceptionally low redox potentials (approximately -0.1 and 0.45 V vs SCE) [3]. The 2,3-substitution pattern offers a distinct oxidation potential window that is critical for designing electrochromic devices with specific color-switching voltage requirements and for tuning the energy levels of conducting polymer electrodes in organic electronics.

Dye and Pigment Intermediate Requiring Ortho-Methoxy Activation

The specific ortho/meta electron-donating pattern of 2,3-dimethoxyaniline enhances its reactivity toward electrophilic aromatic substitution at positions distinct from those activated in 2,4- or 3,4-isomers [2]. This regiochemical control is essential for synthesizing hair dye components and azo pigments with defined substitution patterns. Patents describing hair dye compositions specifically cite 2,3-dimethoxyaniline for formulations requiring a monoaminobenzene with vicinal methoxy activation [4]. Substituting other dimethoxyaniline isomers alters the chromophoric properties and substantivity of the resulting dye.

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